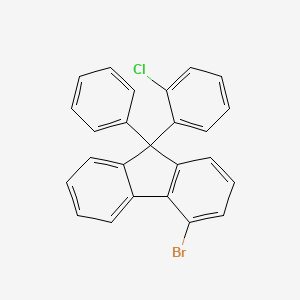

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene

Description

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene is a polycyclic aromatic hydrocarbon derivative featuring a fluorene core substituted with bromine at position 4, a phenyl group at position 9, and a 2-chlorophenyl group also at position 7. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the chlorine and phenyl substituents modulate steric and electronic properties .

Properties

IUPAC Name |

4-bromo-9-(2-chlorophenyl)-9-phenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16BrCl/c26-22-15-8-14-21-24(22)18-11-4-5-12-19(18)25(21,17-9-2-1-3-10-17)20-13-6-7-16-23(20)27/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBJXDOLZLHBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16BrCl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of 9-(2-chlorophenyl)-9-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium amide, thiourea, and sodium alkoxide.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to form the corresponding hydrocarbon.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-fluorene derivative, while oxidation can produce a fluorenone derivative.

Scientific Research Applications

Organic Electronics

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene is utilized as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs). The compound's conjugated π-electron system allows it to function effectively as a charge carrier, facilitating electron transport in electronic devices.

Key Features :

- Acts as a precursor for various organic semiconductor materials.

- Enhances the performance of organic light-emitting diodes through improved charge mobility.

Pharmaceuticals

In medicinal chemistry, this compound serves as an intermediate for synthesizing various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs. Its structure allows for modifications that can enhance biological activity.

Case Study : Research indicates that derivatives of fluorene compounds exhibit significant anticancer properties by interacting with specific molecular targets such as enzymes or receptors, modulating their activity to achieve therapeutic effects.

Material Science

The compound is also explored in material science for developing new materials with unique optical and electronic properties. Its structural characteristics make it suitable for creating advanced materials that can be used in sensors, photonic devices, and other applications.

Mechanism of Action

The mechanism of action of 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene depends on its application. In organic electronics, the compound functions as a charge carrier due to its conjugated π-electron system. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Biological Activity

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A fluorene backbone, which is known for its stability and electronic properties.

- Bromine and chlorine substituents that may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells.

- Receptor Binding : It can bind to receptors, altering their activity and potentially modulating signaling pathways associated with cell growth and survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Carcinoma) | 5.0 | |

| MDA-MB-231 (Breast Carcinoma) | 7.2 | |

| HeLa (Cervical Carcinoma) | 8.5 |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of tumor growth factors.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

A notable study evaluated the efficacy of this compound in a murine model of cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent for T-cell malignancies .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the phenyl ring have resulted in analogs with improved potency against specific cancer cell lines .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below highlights structural differences between the target compound and key analogs:

| Compound Name | Substituents (Position 9) | Bromine Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|---|

| 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene | 2-Chlorophenyl, Phenyl | 4 | C₂₅H₁₆BrCl | ~413.8* | Not explicitly provided† | Mixed halogenated and aromatic groups |

| 4-Bromo-9,9-diphenyl-9H-fluorene | Diphenyl | 4 | C₂₅H₁₇Br | 397.31 | 713125-22-5 | Symmetric diphenyl substitution |

| 9-(3-Bromophenyl)-9-phenyl-9H-fluorene | 3-Bromophenyl, Phenyl | None | C₂₅H₁₇Br | 397.31 | 1257251-75-4 | Bromine on phenyl ring (meta position) |

| 2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene | 4-(tert-Butyl)phenyl, Phenyl | 2 | C₂₉H₂₅Br | 453.42 | 2416180-69-1 | Bulky tert-butyl group |

| 2-Bromo-9-methyl-9-phenyl-9H-fluorene | Methyl, Phenyl | 2 | C₂₀H₁₅Br | 335.24 | 1548450-68-5 | Smaller methyl substituent |

*Calculated based on analogous compounds.

Key Observations :

Physical and Chemical Properties

| Property | This compound | 4-Bromo-9,9-diphenyl-9H-fluorene | 9-(3-Bromophenyl)-9-phenyl-9H-fluorene |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Low in polar solvents (inferred) | Low (nonpolar solvents preferred) | Moderate in toluene |

| Reactivity | Bromine at C4 enables cross-coupling | Similar reactivity | Bromine on phenyl limits coupling sites |

| Thermal Stability | High (due to aromaticity) | High | Moderate (meta-bromine reduces symmetry) |

Notes:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of a fluorene precursor or cross-coupling reactions. For example, bromination using BBr₃ (as in 9-borafluorene derivatives ) or Suzuki-Miyaura coupling with boronic acid intermediates (e.g., 2,7-dibromo-9,9-dioctylfluorene derivatives ). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via NMR (¹H/¹³C) and mass spectrometry.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For fluorene derivatives, single-crystal diffraction (e.g., as performed for 9-bromo-9-borafluorene ) resolves bond lengths and angles. Complementary techniques include:

- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic proton environments; ¹³C NMR confirms substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST data for fluorene derivatives ) verifies molecular weight.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to CLP regulations (EC No. 1272/2008) :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Inert atmosphere (argon), away from oxidizers and ignition sources .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the reactivity of the bromine substituent enable further functionalization?

- Methodological Answer : The bromine at position 4 undergoes cross-coupling (e.g., Suzuki, Stille) or nucleophilic substitution. For example:

- Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to introduce aryl groups .

- Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃ and Xantphos .

- Monitor reaction progress via TLC and characterize products with FT-IR (C-Br stretch at ~550 cm⁻¹ disappearance).

Q. What electrochemical properties make this compound suitable for organic electronics?

- Methodological Answer : The extended π-conjugation and bromine/chlorine substituents enhance electron affinity. Techniques include:

- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in anhydrous DCM (0.1 M TBAPF₆). Fluorene derivatives typically show reversible redox waves at -1.5 to -2.0 V (vs. Ag/Ag⁺) .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model HOMO/LUMO levels (reference InChIKey from NIST data ).

Q. How can spectroscopic contradictions (e.g., conflicting melting points) be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Strategies:

- DSC/TGA : Analyze thermal behavior (melting point, decomposition) under nitrogen .

- PXRD : Compare diffraction patterns with simulated data (Mercury software) .

- Elemental Analysis : Confirm stoichiometry (C, H, N within ±0.4% of theoretical values).

Q. What computational tools predict the compound’s behavior in supramolecular assemblies?

- Methodological Answer : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS):

- Input Structures : Retrieve 3D coordinates from PubChem or generate via Avogadro (minimized with MMFF94).

- Binding Affinity : Calculate ΔG for host-guest complexes (e.g., with cyclodextrins) .

Q. How do steric effects from the 2-chlorophenyl group influence regioselectivity in reactions?

- Methodological Answer : The ortho-chloro substituent creates steric hindrance, directing reactions to the para position. Experimental validation:

- NOESY NMR : Detect proximity between chlorine and adjacent protons.

- Crystallography : Resolve spatial arrangements (e.g., as in 9-bromo-9-borafluorene ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.